N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with a molecular formula of C7H11N3S. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of 1-Methyl-4-piperidone with cyanamide under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiazolidine derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares a similar thiazole ring structure but differs in its functional groups.
Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate: Another similar compound with variations in its ester group.
Uniqueness
N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-8-7-10-5-3-2-4-9-6(5)11-7/h9H,2-4H2,1H3,(H,8,10) |
InChI Key |
AAYDUHFICZZHEG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
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